N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine
Description
N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine (CAS: 897921-59-4, molecular formula: C₂₈H₂₁N) is a polyaromatic amine featuring a biphenyl core substituted with a phenyl group and a naphthalen-1-yl group at the nitrogen atom. This compound is a high-purity (99.5%) solid material, primarily utilized in advanced optoelectronic applications such as organic light-emitting diodes (OLEDs), nanomaterials, and precious metal catalysts . Its extended π-conjugated structure enhances charge transport properties, making it suitable for use in emissive layers and hole-transport materials in OLED devices.
Properties
CAS No. |
131059-47-7 |
|---|---|
Molecular Formula |
C28H21N |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-phenyl-N-(4-phenylphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C28H21N/c1-3-10-22(11-4-1)23-18-20-26(21-19-23)29(25-14-5-2-6-15-25)28-17-9-13-24-12-7-8-16-27(24)28/h1-21H |
InChI Key |
QXNLJQJSKIGAJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-N-phenylnaphthalen-1-amine typically involves the condensation of biphenyl derivatives with naphthylamines. One common method includes the reaction of [1,1’-biphenyl]-4,4’-dicarbaldehyde with naphthylamine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs thermal deposition techniques. The compound is synthesized in a vacuum chamber at elevated temperatures, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-N-phenylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated biphenyl derivatives.
Scientific Research Applications
N-([1,1’-Biphenyl]-4-yl)-N-phenylnaphthalen-1-amine is extensively used in scientific research, particularly in the fields of:
Chemistry: As a hole-transporting material in the synthesis of organic semiconductors.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Widely used in the production of OLEDs and other organic electronic devices
Mechanism of Action
The compound exerts its effects primarily through its ability to transport holes in organic electronic devices. It interacts with the electronic states of the material, facilitating the movement of charge carriers. This mechanism is crucial for the efficient functioning of OLEDs, where the compound helps in the recombination of electrons and holes to produce light .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare the target compound with structurally related biphenyl-amine derivatives, focusing on substituent effects, physical properties, synthesis yields, and applications.
Positional Isomers and Structural Variants
Positional isomerism and additional aryl substituents significantly influence properties:
- N-[1,1'-Biphenyl]-3-yl-[1,1'-biphenyl]-4-amine (CAS: 570391-47-8, C₂₄H₁₉N): A positional isomer with the biphenyl group attached at the 3-position instead of 3. It has a lower molecular weight (321.42 g/mol) and melting point (~90°C) compared to the target compound. Applications include dye synthesis and polyurethane production .
- 3'-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine (CAS: 2061993-65-3, C₃₈H₂₇N): Features dual naphthalen-1-yl groups, resulting in a higher molecular weight (497.63 g/mol). This compound’s extended conjugation likely improves thermal stability, making it suitable for high-performance OLED layers .
Halogen-Substituted Derivatives
Halogenation modifies electronic properties and reactivity:
- N-(4-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (CAS: 503299-24-9, C₂₄H₁₈NBr): Bromine substitution increases molecular weight (400.31 g/mol) and enables use in electroluminescent materials. Its synthesis involves palladium-catalyzed coupling with moderate yields (e.g., 46–85% in related compounds) .
- N,N-Di([1,1'-biphenyl]-4-yl)-4'-chloro-[1,1'-biphenyl]-4-amine (CAS: 915031-02-6, C₃₈H₂₆ClN): Chlorine substitution enhances rigidity and thermal stability, with applications in high-purity intermediates for pharmaceuticals .
Key Trend : Halogens (Br, Cl) improve electronic properties for optoelectronics but may lower synthetic yields due to steric and electronic effects.
Alkyl vs. Aryl Substituents
Alkyl groups enhance solubility but reduce thermal stability:
- N-isobutyl-[1,1'-biphenyl]-4-amine (C₁₆H₁₇N): Alkyl substituents lower molecular weight (225.33 g/mol) and increase solubility in organic solvents. Synthesis yields are higher (75%) compared to aryl-substituted analogs .
- N-(3,5-Dimethoxyphenyl)-N-([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine (CAS: Not provided, C₃₂H₂₇NO₂): Methoxy groups improve solubility and electron-donating capacity, with a melting point of 134–135°C and 85% synthesis yield .
Key Trend : Alkyl/alkoxy groups improve processability and synthetic accessibility but sacrifice thermal stability compared to aryl substituents.
Data Tables
Table 1: Structural Variants and Halogenated Derivatives
Biological Activity
N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine, with the CAS Registry Number 897921-59-4 and molecular formula C28H21N, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Molecular Characteristics
The compound features a complex structure that contributes to its unique properties. The molecular weight is approximately 371.47 g/mol, and it has a high purity level of 99.5% .
| Property | Value |
|---|---|
| Molecular Formula | C28H21N |
| Molecular Weight | 371.47 g/mol |
| CAS Registry Number | 897921-59-4 |
| Purity | 99.5% |
Biological Activity Overview
Research indicates that compounds related to this compound exhibit various biological activities, including antimicrobial, anticancer, and potential applications in organic electronics.
Antimicrobial Activity
A study on similar naphthalene derivatives demonstrated significant antimicrobial effects against several pathogens. For instance, certain naphthalene-based compounds showed minimum inhibitory concentrations (MICs) as low as 16 μg/mL against Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Potential
In vitro studies have revealed that naphthalene derivatives can inhibit cancer cell lines effectively. For example, compounds with similar structures exhibited IC50 values in the low micromolar range against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines . These findings suggest that this compound could possess significant anticancer properties warranting further investigation.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of naphthalene derivatives against various pathogens using an agar well diffusion method. The results indicated that specific compounds demonstrated superior activity against Escherichia coli and Candida albicans, outperforming standard antibiotics .
Case Study 2: Cytotoxicity Assessment
In another study focused on cytotoxicity, the compound was tested against multiple human cancer cell lines. The results showed promising cytotoxic effects with IC50 values indicating effective inhibition of cell growth in HCT-116 and MCF-7 cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of naphthalene derivatives. Modifications in the naphthalene ring or the amine group can significantly influence the compound's efficacy against microbial and cancerous cells. For instance, variations in substituents on the naphthalene ring have been shown to alter both potency and selectivity .
Applications
Beyond its biological activities, this compound is also explored for its applications in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
